2,2-Dimethyl-6-phenylhexan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-6-phenylhexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVGSLNDAMUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2,2 Dimethyl 6 Phenylhexan 3 One
Retrosynthetic Analysis of the 2,2-Dimethyl-6-phenylhexan-3-one Carbon Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process allows for the identification of potential synthetic pathways.
Identification of Key Disconnection Points
The carbon skeleton of this compound possesses several potential points for disconnection. The most logical disconnections are those adjacent to the carbonyl group, as this functionality readily allows for the formation of carbon-carbon bonds through well-established reactions. Two primary disconnection strategies are considered:
Disconnection (A): Cleavage of the bond between the carbonyl carbon (C-3) and the adjacent methylene (B1212753) group (C-4). This disconnection points to a synthetic strategy involving the coupling of a pivaloyl synthon and a 4-phenylbutyl synthon.
Disconnection (B): Cleavage of the bond between the carbonyl carbon (C-3) and the tert-butyl group (C-2). This approach suggests a reaction between a 5-phenylpentanoyl synthon and a tert-butyl nucleophile.
Figure 1: Retrosynthetic analysis of this compound, illustrating the two primary disconnection points (A and B) adjacent to the carbonyl group.Exploration of Precursor Architectures
Based on the identified disconnection points, several precursor architectures can be envisioned. These precursors are the chemical entities (synthons and their synthetic equivalents) that would be reacted to form the target molecule.
For Disconnection (A) , the pivaloyl cation synthon can be represented by its synthetic equivalent, pivaloyl chloride. The 4-phenylbutyl anion synthon can be generated from 1-bromo-4-phenylbutane (B79780) via formation of a Grignard or organolithium reagent.
For Disconnection (B) , the 5-phenylpentanoyl electrophile can be an acid chloride (5-phenylpentanoyl chloride) or an ester. The tert-butyl anion synthon would be derived from a tert-butyl organometallic reagent, such as tert-butyllithium (B1211817) or a tert-butyl Grignard reagent.
The feasibility of each approach depends on the availability of starting materials, reaction efficiency, and control over side reactions. The steric hindrance imposed by the tert-butyl group is a significant factor to consider in the planning of any synthetic route.
Contemporary Synthetic Routes to this compound and Related Structures
Modern organic synthesis offers a variety of powerful methods for the construction of ketones, including sterically hindered ones like this compound. These methods often employ transition metal catalysis or potent organometallic reagents to achieve high efficiency and selectivity.
Nickel-Catalyzed Reductive Carbonylation Approaches for Dialkyl Ketone Synthesis
Nickel-catalyzed reactions have become a cornerstone of modern organic synthesis due to their versatility and functional group tolerance. researchgate.net Reductive carbonylation, in particular, provides a powerful means to construct ketones from readily available starting materials. nih.gov A plausible nickel-catalyzed route to this compound would involve the reductive coupling of an alkyl halide with a suitable acyl precursor.
One potential strategy involves the nickel-catalyzed coupling of 1-halo-4-phenylbutane with an activated form of pivalic acid, such as pivaloyl chloride. These reactions typically employ a nickel catalyst, a ligand, and a stoichiometric reductant.
A proposed mechanism for such a transformation could involve the following key steps:
Oxidative addition of the acyl chloride to a low-valent nickel(0) species to form an acylnickel(II) complex.
Formation of an alkyl radical from the alkyl halide, which can be mediated by the nickel catalyst or an external reductant.
Radical addition to the acylnickel(II) intermediate to generate an acyl-alkylnickel(III) species.
Reductive elimination from the nickel(III) complex to furnish the desired ketone product and regenerate a nickel(I) species, which can re-enter the catalytic cycle. nih.gov
The choice of ligand and reductant is crucial for the success of these couplings, especially when dealing with sterically demanding substrates.
Table 1: Potential Reactants for Nickel-Catalyzed Synthesis
| Component | Example Precursor for this compound |
|---|---|
| Alkyl Halide | 1-bromo-4-phenylbutane |
| Acyl Source | Pivaloyl chloride |
| Catalyst | Ni(II) salt with a suitable ligand (e.g., terpyridine) |
| Reductant | Mn or Zn metal |
Strategies Involving Organometallic Reagents in C–C Bond Formation
The reaction of organometallic reagents with carboxylic acid derivatives is a classic and reliable method for ketone synthesis. saskoer.ca To synthesize this compound, one could employ the reaction of an organometallic nucleophile with an appropriate electrophilic carbonyl compound.
A highly effective approach involves the addition of a 4-phenylbutylmagnesium bromide (a Grignard reagent) or the corresponding organolithium reagent to pivaloyl chloride. youtube.com The reaction is typically carried out at low temperatures to prevent the over-addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol. youtube.com
An alternative, yet related, strategy is the use of organocuprates, such as lithium di(4-phenylbutyl)cuprate. Cuprates are generally less reactive than Grignard or organolithium reagents and often provide cleaner reactions with acid chlorides to yield ketones.
Table 2: Organometallic Approaches to this compound
| Organometallic Reagent | Electrophilic Partner | Key Considerations |
|---|---|---|
| 4-Phenylbutylmagnesium bromide | Pivaloyl chloride | Low temperature is crucial to avoid double addition. |
| tert-Butyllithium | 5-Phenylpentanoyl chloride | Highly reactive; requires careful handling and low temperatures. |
The synthesis of tert-butyl ketones using Grignard reagents and trimethylacetamide has also been reported, providing another potential avenue for the synthesis of the target molecule. acs.org
Aldol (B89426) Condensation and Cross-Conjugated Ketone Formation in Analogous Systems
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. pdx.edu A crossed or mixed aldol condensation could be envisioned for the synthesis of an unsaturated precursor to this compound. acs.org For instance, the reaction between pinacolone (B1678379) (tert-butyl methyl ketone) and phenylacetaldehyde (B1677652) under basic or acidic conditions could potentially lead to 4,4-dimethyl-1-phenylpent-1-en-3-one (B8687833) after dehydration.
However, controlling the regioselectivity in crossed aldol reactions can be challenging. orgsyn.org In this specific case, the desired reaction would involve the enolate of pinacolone attacking the carbonyl of phenylacetaldehyde. The self-condensation of phenylacetaldehyde is a competing and likely favorable reaction. pearson.com
To circumvent this issue, a directed aldol reaction could be employed. This would involve the pre-formation of the lithium enolate of pinacolone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent addition of phenylacetaldehyde to this pre-formed enolate at low temperature would favor the desired crossed aldol product. The resulting β-hydroxy ketone could then be dehydrated to the α,β-unsaturated ketone, which can be subsequently reduced to the target saturated ketone.
While the self-aldol reaction of ketones like pinacolone is generally less favorable than that of aldehydes, careful control of reaction conditions is necessary to achieve a good yield of the desired cross-condensation product. saskoer.ca
Oxidation-Based Methodologies for Ketone Generation
The synthesis of ketones through the oxidation of secondary alcohols is a cornerstone of organic synthesis. For the specific generation of this compound, a viable pathway involves the oxidation of its corresponding secondary alcohol precursor, 2,2-dimethyl-6-phenylhexan-3-ol. This transformation is a standard and highly efficient method for introducing the carbonyl functionality.
The precursor alcohol can be synthesized through methods such as the Grignard reaction between 3-phenylpropylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal). Once the secondary alcohol is obtained, it can be oxidized to the target ketone. A variety of oxidizing agents are available for this purpose, ranging from chromium-based reagents to milder, more selective systems. The choice of oxidant depends on factors such as scale, desired purity, and tolerance of other functional groups, although for this specific target, the molecule is robust.
Common oxidizing agents used for the conversion of secondary alcohols to ketones include sodium or potassium dichromate(VI) in an acidic solution (e.g., dilute sulfuric acid). chemguide.co.uk During the reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion as the alcohol is oxidized. chemguide.co.uk Other efficient methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation, known for its mild conditions. A greener alternative involves using 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite. organic-chemistry.org
| Oxidizing Agent/System | Description | Typical Conditions |
|---|---|---|
| Sodium/Potassium Dichromate | A strong, cost-effective oxidizing agent. | Acidic solution (e.g., H₂SO₄), heat. chemguide.co.uk |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | A mild and high-yield method that avoids heavy metals. | Low temperature (-78 °C), followed by addition of a hindered base. organic-chemistry.org |
| Dess-Martin Periodinane (DMP) | A mild oxidant that allows for rapid conversions at room temperature. | Inert solvent like dichloromethane (B109758) (DCM). |
| TEMPO/NaOCl | A catalytic system that is environmentally benign and selective. | Biphasic system (e.g., DCM/water) with a catalytic amount of TEMPO. organic-chemistry.org |
Halogenation-Hydrolysis Pathways for Ketone Derivatization
An alternative, though often multi-step, approach to synthesizing ketones from alkanes involves a halogenation-hydrolysis sequence. This pathway, applied hypothetically to the synthesis of this compound, would begin with the parent alkane, 2,2-dimethyl-6-phenylhexane.
The process would involve the following steps:
Radical Halogenation : The alkane is treated with a halogen (e.g., Br₂ or Cl₂) under UV light or with a radical initiator. This reaction proceeds via a free-radical mechanism. The selectivity of halogenation at the C3 position would be a critical challenge, as other positions on the alkyl chain could also be halogenated. quora.comvaia.com
Hydrolysis to Alcohol : The resulting 3-halo-2,2-dimethyl-6-phenylhexane is then subjected to hydrolysis to form the corresponding alcohol, 2,2-dimethyl-6-phenylhexan-3-ol. This is typically achieved through a nucleophilic substitution reaction (S_N1 or S_N2) using a weak base like water or a hydroxide (B78521) solution. docbrown.infostudysmarter.co.uk
Oxidation : The secondary alcohol formed in the previous step is then oxidized to the target ketone, this compound, using one of the methods described in the section above (2.2.4). chemguide.co.ukquora.com
A more direct but less common variant is the hydrolysis of a geminal dihalide. If 3,3-dihalo-2,2-dimethyl-6-phenylhexane could be selectively prepared, its hydrolysis, often under acidic conditions, would yield the ketone directly. However, the selective formation of such a geminal dihalide from the alkane is generally not feasible.
The halogen of α-halo ketones is known to be exceptionally reactive in S_N2 displacement reactions, a property that can be utilized in further derivatization but also complicates the initial hydrolysis step if over-halogenation occurs. libretexts.org
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
Impact of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of synthetic reactions by affecting solubility, reaction rates, and chemical equilibria. In the synthesis of ketones, solvents can play a critical role. For instance, in reactions involving the formation of enolates, the solvent can dictate the ratio of kinetic versus thermodynamic products. quimicaorganica.org Aprotic solvents are essential for maintaining kinetic control, while protic solvents can facilitate equilibration to the thermodynamic enolate. quimicaorganica.org
In oxidation reactions, the solvent must be inert to the oxidizing agent. Chlorinated solvents like dichloromethane are common. For greener processes, solvents like ethyl acetate (B1210297) are being explored. organic-chemistry.org In reactions involving polar intermediates, such as nucleophilic additions, polar solvents can stabilize transition states and increase reaction rates. However, in some cases, using a nonpolar solvent like hexane (B92381) can drive a reaction to completion by causing the precipitation of a byproduct, thereby shifting the equilibrium. acs.orgnih.gov
| Solvent Type | General Impact on Ketone Synthesis | Examples |
|---|---|---|
| Polar Aprotic | Favors S_N2 reactions, stabilizes polar intermediates. Often used for enolate formation under kinetic control. | Acetone, Dichloromethane (DCM), Dimethylformamide (DMF) nih.govnih.gov |
| Polar Protic | Can solvate both cations and anions. Can participate in hydrogen bonding, potentially slowing some reactions or facilitating equilibration (e.g., to thermodynamic enolate). | Ethanol (B145695), Water nih.govnih.gov |
| Nonpolar | Used for reactions with nonpolar reactants. Can sometimes increase yields by shifting equilibrium if a polar byproduct is insoluble. | Hexane, Toluene acs.orgnih.gov |
Role of Transition Metal Catalysts in Targeted Synthesis
Transition metal catalysts are indispensable in modern organic synthesis for their ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govthieme-connect.com A highly effective method for synthesizing aromatic ketones like this compound is the Friedel-Crafts acylation. masterorganicchemistry.comyoutube.comyoutube.com
In a hypothetical Friedel-Crafts synthesis of the target molecule, a suitable aromatic substrate, such as (4,4-dimethylpentyl)benzene, could be acylated with an appropriate acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, a more convergent and likely approach would involve reacting benzene (B151609) with 4,4-dimethyl-1-phenylpentanoyl chloride or, more plausibly, reacting an appropriate phenyl-containing organometallic reagent with 2,2-dimethylbutanoyl chloride.
The most direct Friedel-Crafts approach would involve the acylation of a suitable phenylalkane with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The catalyst activates the acyl halide, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. youtube.com
Other transition metals like palladium, rhodium, gold, and silver have also been employed to catalyze various reactions that yield ketones, including oxidative C-H bond acylation and tandem rearrangement/cyclization reactions. acs.orgacs.orgnih.gov
| Catalyst | Reaction Type | Role of Catalyst |
|---|---|---|
| AlCl₃, FeCl₃ | Friedel-Crafts Acylation | Acts as a Lewis acid to activate the acyl halide, generating an acylium ion electrophile. masterorganicchemistry.comlibretexts.org |
| Palladium(II) Acetate | Oxidative C-H Acylation | Catalyzes the direct coupling of a C-H bond with an aldehyde to form a ketone. nih.gov |
| Gold(I)/Silver(I) | Alkyne Hydration/Rearrangement | Activates alkyne groups toward nucleophilic attack, enabling tandem reactions that can form ketones. acs.orgacs.org |
| Rhodium(III) Complexes | C-H Activation/Coupling | Catalyzes C-H functionalization with aldehydes, using an internal oxidant to yield the ketone. nih.gov |
Control of Regioselectivity and Stereochemistry in this compound Formation
Regioselectivity: The structure of this compound simplifies challenges related to regioselectivity in many of its potential synthetic routes. The presence of a tert-butyl group adjacent to the carbonyl (at the C2 position) means there are no α-hydrogens on that side. Consequently, enolization can only occur towards the C4 position, precluding the formation of regioisomeric enolates. jove.com This structural feature is advantageous, as it eliminates the need to control for kinetic versus thermodynamic enolate formation, a common issue with unsymmetrical ketones. quimicaorganica.org In a potential Friedel-Crafts acylation synthesis, the regioselectivity would be determined by the directing effects of substituents on the aromatic ring, a factor that must be considered when choosing the starting materials.
Stereochemistry: The carbonyl carbon (C3) of this compound is prochiral. Nucleophilic addition to this carbonyl group would result in the formation of a new chiral center at C3, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. libretexts.org However, for the synthesis of the ketone itself (e.g., via oxidation of the corresponding alcohol), no new stereocenter is formed at the carbonyl carbon. If the precursor alcohol (2,2-dimethyl-6-phenylhexan-3-ol) were chiral, its oxidation would simply convert it to the achiral ketone. The principles of stereochemical control, such as those described by Cram's rule or the Felkin-Anh model for nucleophilic additions to chiral carbonyls, or enzymatic reductions for stereospecific outcomes, are highly relevant for reactions of this ketone but not for its formation from an achiral or racemic precursor via oxidation. weebly.comnih.gov
Mechanistic Elucidation of Formation Pathways for this compound
To illustrate the mechanistic principles involved, the formation of an aromatic ketone via a Friedel-Crafts acylation provides a clear example. A plausible, albeit hypothetical, route to a structurally related ketone, acetophenone, serves to demonstrate the mechanism that would apply to a more complex synthesis.
Mechanism of Friedel-Crafts Acylation:
The reaction proceeds through three primary steps:
Formation of the Electrophile (Acylium Ion): The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the acyl chloride (e.g., pivaloyl chloride). This polarization weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a potent electrophile. youtube.com
Step 1: R-CO-Cl + AlCl₃ → [R-C≡O]⁺ + [AlCl₄]⁻
Nucleophilic Attack (Electrophilic Aromatic Substitution): The π-electron system of the aromatic ring (e.g., a suitable phenylalkane) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comlibretexts.org
Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom that bears the new acyl group. The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final ketone product. The Lewis acid catalyst is regenerated in this step. youtube.com
This mechanism highlights why the acylation reaction, unlike alkylation, is not prone to poly-substitution. The product ketone has an electron-withdrawing acyl group attached to the ring, which deactivates it towards further electrophilic attack, effectively stopping the reaction after a single addition. libretexts.org
Detailed Reaction Mechanism Postulation and Validation
Given the structure of this compound, three primary synthetic strategies can be postulated: Friedel-Crafts acylation, a Grignard reagent-based approach, and an organocuprate reaction. Each of these methods involves distinct mechanistic steps and intermediates.
Friedel-Crafts Acylation: This classical method for forming aryl ketones involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com For the synthesis of the target molecule, one could envision the acylation of a substituted benzene derivative. A plausible, though challenging, route would be the Friedel-Crafts acylation of (3-halopropyl)benzene with pivaloyl chloride ((CH₃)₃CCOCl).
The mechanism commences with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is stabilized by resonance. sigmaaldrich.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.com Finally, deprotonation of the arenium ion by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the desired ketone, regenerating the catalyst. organicchemistrytutor.com
However, a significant challenge in using pivaloyl chloride is its propensity to undergo decarbonylation. The initially formed pivaloyl acylium ion can lose a molecule of carbon monoxide to form a stable tert-butyl carbocation. stackexchange.com This carbocation can then act as the electrophile, leading to Friedel-Crafts alkylation instead of acylation. stackexchange.com
Grignard Reaction: The reaction of a Grignard reagent with an acyl chloride is a well-established method for ketone synthesis. For this compound, this would involve the reaction of 3-phenylpropylmagnesium bromide with pivaloyl chloride. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. organic-chemistry.org This initially forms a tetrahedral intermediate. chemistrysteps.com This intermediate can then collapse, eliminating the chloride ion to form the ketone.
A primary challenge with this method is that the newly formed ketone is also susceptible to nucleophilic attack by the highly reactive Grignard reagent. organic-chemistry.orgchemistrysteps.com This can lead to the formation of a tertiary alcohol as a significant byproduct. masterorganicchemistry.com The steric hindrance of the pivaloyl chloride may somewhat mitigate this second addition, but careful control of reaction conditions, such as low temperatures, is crucial. mit.edu
Organocuprate Reaction: Organocuprate reagents, such as lithium dialkylcuprates (Gilman reagents), offer a milder and more selective alternative to Grignard reagents for the synthesis of ketones from acyl chlorides. organicchemistrytutor.comchemistrysteps.com The synthesis of the target molecule would involve the reaction of a suitable organocuprate, for example, one derived from 3-phenylpropyl lithium, with pivaloyl chloride.
The mechanism is believed to involve a nucleophilic acyl substitution. The organocuprate is less reactive than a Grignard reagent, which generally prevents the second addition to the ketone product, making organocuprates the preferred reagent for this transformation when the ketone is the desired product. chemistrysteps.comchemistrysteps.com The reaction is typically carried out at low temperatures to enhance selectivity. chemistrysteps.com
| Synthetic Method | Reactants | Catalyst/Reagent | Plausible Mechanism |
| Friedel-Crafts Acylation | (3-Halopropyl)benzene, Pivaloyl chloride | AlCl₃ | Electrophilic Aromatic Substitution |
| Grignard Reaction | 3-Phenylpropylmagnesium bromide, Pivaloyl chloride | - | Nucleophilic Acyl Substitution |
| Organocuprate Reaction | Lithium di(3-phenylpropyl)cuprate, Pivaloyl chloride | - | Nucleophilic Acyl Substitution |
Identification of Intermediates and Transition States
The transient nature of intermediates and transition states makes their direct observation challenging, often relying on spectroscopic techniques under specific conditions and computational modeling.
In Friedel-Crafts acylation , the key intermediates are the acylium ion and the arenium ion (sigma complex). The acylium ion can be detected spectroscopically under superacid conditions. The arenium ion is a high-energy intermediate, and its structure and stability have been extensively studied through computational methods. The transition state for the reaction is the point of highest energy along the reaction coordinate, corresponding to the formation of the C-C bond between the aromatic ring and the acylium ion. libretexts.org
For the Grignard reaction , the initial tetrahedral intermediate formed upon addition of the Grignard reagent to the acyl chloride is a crucial species. While generally unstable, its existence is supported by mechanistic studies and computational models. The transition state for this step involves the coordinated attack of the Grignard reagent on the carbonyl group. A cyclic six-membered transition state has been proposed for side reactions like reduction, especially with sterically hindered ketones. organic-chemistry.org
In organocuprate reactions , the exact nature of the reactive species and intermediates is complex and a subject of ongoing research. It is generally accepted that the reaction proceeds through a tetrahedral intermediate similar to the Grignard reaction. chemistrysteps.com Spectroscopic studies, including low-temperature NMR, have been employed to characterize the organocuprate reagents and their complexes with substrates, providing insights into the reaction pathway. sigmaaldrich.com Computational studies suggest that the transition state for the addition involves the transfer of the alkyl group from the copper center to the carbonyl carbon.
| Methodology | Key Intermediates | Postulated Transition State |
| Friedel-Crafts Acylation | Acylium ion, Arenium ion (Sigma complex) | Formation of the C-C bond between the aromatic ring and the acylium ion. |
| Grignard Reaction | Tetrahedral alkoxide intermediate | Coordinated attack of the Grignard reagent on the carbonyl carbon. |
| Organocuprate Reaction | Tetrahedral intermediate | Transfer of the alkyl group from the copper center to the carbonyl carbon. |
Analysis of Competing Side Reactions and Byproduct Formation
The efficiency of any synthetic route is often diminished by competing side reactions and the formation of unwanted byproducts.
Friedel-Crafts Acylation:
Decarbonylation: As mentioned, the pivaloyl acylium ion can lose CO to form a tert-butyl carbocation, leading to the formation of tert-butylated aromatic byproducts. stackexchange.com
Polysubstitution: Although the ketone product is generally deactivating, under harsh conditions, further acylation or alkylation can occur, leading to polysubstituted products. sigmaaldrich.com
Isomerization: The alkyl side chain on the benzene ring could potentially undergo rearrangement under the strong Lewis acid conditions, although this is less likely for a simple propyl chain.
Grignard Reaction:
Over-addition: The most significant side reaction is the addition of a second equivalent of the Grignard reagent to the ketone product, yielding a tertiary alcohol (2,2-dimethyl-3-(3-phenylpropyl)hexan-3-ol). masterorganicchemistry.com
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the newly formed ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup. organic-chemistry.org
Reduction: With sterically hindered ketones and Grignard reagents bearing β-hydrogens, a reduction can occur via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction), yielding an alcohol (2,2-dimethyl-6-phenylhexan-3-ol). organic-chemistry.org
Coupling Products: The Grignard reagent can couple with unreacted alkyl halides, leading to byproducts like 1,6-diphenylhexane. libretexts.org
Organocuprate Reaction:
Homocoupling: The organometallic precursor (e.g., 3-phenylpropyllithium) can couple to form dimeric byproducts.
Reaction with Solvent: Highly reactive organometallic precursors can react with the etheral solvents typically used.
Incomplete Reaction: Due to their lower reactivity compared to Grignard reagents, organocuprate reactions may require careful optimization to achieve complete conversion, especially with sterically hindered electrophiles like pivaloyl chloride.
| Methodology | Major Potential Side Reactions | Key Potential Byproducts |
| Friedel-Crafts Acylation | Decarbonylation, Polysubstitution | tert-butylated aromatics, Di-acylated products |
| Grignard Reaction | Over-addition, Enolization, Reduction | Tertiary alcohol, Starting ketone, Secondary alcohol |
| Organocuprate Reaction | Homocoupling, Incomplete reaction | Dimeric alkanes, Unreacted starting materials |
Chemical Reactivity and Transformation Chemistry of 2,2 Dimethyl 6 Phenylhexan 3 One
Electrophilic and Nucleophilic Reactions Involving the Carbonyl Moiety
The reactivity of the carbonyl group in 2,2-Dimethyl-6-phenylhexan-3-one is significantly influenced by the presence of the bulky tert-butyl group adjacent to it. This steric hindrance plays a crucial role in dictating the feasibility and outcome of nucleophilic addition and condensation reactions.
Carbonyl Reactivity in Condensation and Addition Reactions
The carbonyl carbon in ketones is electrophilic and susceptible to attack by nucleophiles. lookchem.com However, compared to aldehydes, ketones are generally less reactive due to both electronic and steric factors. cardiff.ac.uk The two alkyl groups attached to the carbonyl carbon in ketones are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. lookchem.com Furthermore, the steric bulk of the alkyl groups can hinder the approach of a nucleophile. cardiff.ac.uk
In the case of this compound, the tert-butyl group presents a significant steric shield, making direct nucleophilic attack on the carbonyl carbon challenging. Standard condensation reactions, such as the aldol (B89426) condensation, which involve the formation of an enolate followed by nucleophilic attack on another ketone molecule, are expected to be unfavorable for this compound under typical conditions. The steric hindrance around the carbonyl group would make the dimerization process difficult. lookchem.com
Crossed aldol condensations, where this compound acts as the enolate donor and a less hindered, non-enolizable aldehyde (like benzaldehyde) acts as the electrophilic acceptor, could be a more viable pathway. beilstein-journals.orgrsc.org This approach, often referred to as a Claisen-Schmidt condensation, minimizes the self-condensation of the sterically hindered ketone. beilstein-journals.org
Nucleophilic addition reactions with small, potent nucleophiles like organolithium or Grignard reagents are possible but may require more forcing conditions compared to less hindered ketones. The outcome of such reactions would be the formation of a tertiary alcohol.
Chemo- and Regioselectivity in Ketone Transformations
The structure of this compound offers interesting aspects of chemo- and regioselectivity. The molecule possesses two potential sites for enolization: the α-carbon on the methyl side (C4) and the α-carbon of the tert-butyl group (which has no α-hydrogens). Therefore, enolate formation can only occur at the C4 position, leading to a single regioisomer of the enolate.
This regioselectivity is advantageous in reactions where the enolate is a key intermediate. For instance, in alkylation reactions, the enolate of this compound would be expected to react with an electrophile exclusively at the C4 position.
In reactions involving both the carbonyl group and the phenyl ring, the choice of reagents and reaction conditions will determine the chemoselectivity. For example, under conditions for electrophilic aromatic substitution, the phenyl ring would be the primary site of reaction, leaving the carbonyl group intact. Conversely, reagents specifically targeting the carbonyl group, such as reducing agents, would preferentially react at that site.
Reactions Involving the Phenyl and Alkyl Moieties of this compound
Beyond the chemistry of the carbonyl group, the phenyl and alkyl portions of this compound offer opportunities for further functionalization and transformation.
Functionalization of the Phenyl Group
The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The hexyl chain attached to the benzene (B151609) ring is an alkyl group, which is an activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the rest of the molecule might influence the ortho/para ratio, potentially favoring the less sterically hindered para-position.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-2,2-dimethylhexan-3-one and 1-(2-Nitrophenyl)-2,2-dimethylhexan-3-one |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-2,2-dimethylhexan-3-one and 1-(2-Bromophenyl)-2,2-dimethylhexan-3-one |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenyl)-2,2-dimethylhexan-3-one and 1-(2-Acylphenyl)-2,2-dimethylhexan-3-one |
This table presents expected outcomes based on general principles of electrophilic aromatic substitution.
Transformations at the Alkyl Chains
The alkyl chains of this compound are also amenable to chemical modification. The methylene (B1212753) group at the C4 position, being alpha to the carbonyl group, is the most reactive site on the alkyl chain for reactions involving enolate intermediates, as discussed earlier.
Research has demonstrated the synthesis of a brominated derivative, 4-Bromo-2,2-dimethyl-6-phenylhexan-3-one. This indicates that the C4 position can be selectively functionalized. Additionally, the synthesis of 6-(tert-butylperoxy)-2,2-dimethyl-6-phenylhexan-3-one has been reported, showcasing the possibility of introducing functionality at the benzylic position (C6) under specific radical conditions.
Derivatization Strategies for this compound
Several derivatization strategies for this compound have been explored, highlighting its utility as a scaffold in organic synthesis. One documented approach involves a nickel-catalyzed reductive coupling of a suitable precursor with an unactivated alkyl chloride to form the parent ketone.
Furthermore, the synthesis of derivatives such as 4-Bromo-2,2-dimethyl-6-phenylhexan-3-one and 6-(tert-butylperoxy)-2,2-dimethyl-6-phenylhexan-3-one demonstrates that both the α-position to the carbonyl and the benzylic position can be selectively functionalized. These derivatives can serve as intermediates for further chemical transformations. For instance, the bromo derivative could be used in nucleophilic substitution or elimination reactions, while the peroxy derivative could be a precursor for other oxygen-containing functionalities.
| Derivative | Synthetic Method | Potential Applications |
| 4-Bromo-2,2-dimethyl-6-phenylhexan-3-one | Bromination of the parent ketone | Intermediate for nucleophilic substitution and elimination reactions |
| 6-(tert-butylperoxy)-2,2-dimethyl-6-phenylhexan-3-one | Radical peroxidation | Precursor for other oxygenated derivatives |
Synthesis of Ketone Derivatives for Synthetic Utility
The carbonyl group of this compound serves as a key site for the synthesis of various derivatives. Due to the steric hindrance from the adjacent tert-butyl group, nucleophilic addition reactions at the carbonyl carbon can be challenging but are achievable under specific conditions.
One common transformation for ketones is the formation of imines and related compounds through condensation with primary amines. For instance, the reaction of this compound with anilines in the presence of an acid catalyst could potentially yield the corresponding N-phenylimine derivative. Such reactions often require elevated temperatures and the removal of water to drive the equilibrium towards the product.
Another important class of derivatives accessible from ketones are oximes, formed by reacting the ketone with hydroxylamine (B1172632). These oxime derivatives can be useful intermediates in organic synthesis, for example, in the Beckmann rearrangement to produce amides.
The formation of hydrazones, through reaction with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine), is a classic reaction for the characterization of ketones. For this compound, this would lead to the corresponding hydrazone, which are often crystalline solids.
While specific literature on the derivatization of this compound is limited, the general reactivity of sterically hindered ketones suggests that these transformations are feasible, although potentially requiring more forcing conditions compared to unhindered ketones.
Reactions Leading to Structural Analogues
The modification of the carbon skeleton of this compound allows for the synthesis of a wide array of structural analogues. These reactions can target the carbonyl group, the α-carbons, or the phenyl ring.
Enolate Chemistry: The presence of α-hydrogens on the carbon adjacent to the phenyl-substituted chain allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in various reactions. For example, alkylation of the enolate with an alkyl halide would introduce a substituent at the C-4 position, leading to a more complex carbon skeleton. The regioselectivity of enolate formation would favor the less hindered α-position.
Condensation Reactions: Aldol-type condensation reactions, while challenging due to the steric hindrance of the ketone, could theoretically be performed. Reaction with an aldehyde under basic or acidic conditions could lead to the formation of an α,β-unsaturated ketone, a valuable synthetic intermediate.
Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. researchgate.netnih.gov Treatment of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond. researchgate.netnih.gov The nature of the ylide would determine the substituent on the newly formed double bond. For instance, using methylenetriphenylphosphorane (B3051586) would yield 2,2-dimethyl-3-methylene-6-phenylhexane.
Synthesis of Heterocyclic Compounds: Ketones are valuable precursors for the synthesis of heterocyclic compounds. For example, a reaction analogous to the Hantzsch pyridine (B92270) synthesis, involving this compound, an aldehyde, and a β-ketoester in the presence of ammonia, could potentially yield a substituted dihydropyridine (B1217469) derivative. Similarly, condensation with hydrazine derivatives could lead to the formation of pyrazole (B372694) or pyrazoline analogues. Research on the synthesis of 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones from the related compound dimedone suggests that similar cyclization strategies could be applicable. jcchems.com
Redox Chemistry of this compound
The redox chemistry of this compound involves the transformation of the ketone functional group through reduction to an alcohol or oxidation, which can lead to cleavage of the carbon skeleton.
Reductive Transformations to Alcohols and Saturated Compounds
The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation. This can be achieved using various reducing agents.
Hydride Reductions: Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 2,2-Dimethyl-6-phenylhexan-3-ol. LiAlH₄, a more powerful reducing agent, would also afford the same alcohol and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran.
Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as platinum, palladium, or nickel is another method for reducing the ketone. This process would also result in the formation of 2,2-Dimethyl-6-phenylhexan-3-ol. Under more forcing conditions (higher pressure and temperature), the phenyl ring could also be reduced to a cyclohexyl ring, yielding 2,2-dimethyl-6-cyclohexylhexan-3-ol.
The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the reaction conditions. The steric bulk of the tert-butyl group would likely direct the incoming hydride to the less hindered face of the carbonyl, potentially leading to a degree of diastereoselectivity if a chiral center is present or created.
Oxidative Pathways and Product Profiles
Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.
Oxidative Cleavage: The oxidation of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under acidic and heated conditions would lead to the cleavage of the C2-C3 or C3-C4 bond.
Cleavage of the C2-C3 bond: This would result in the formation of pivalic acid (2,2-dimethylpropanoic acid) and 4-phenylbutanoic acid.
Cleavage of the C3-C4 bond: This pathway would produce tert-butyl carboxylic acid (pivalic acid) and a mixture of benzoic acid and other degradation products from the phenylpropyl chain.
A study on the oxidation of the structurally similar 2,5-dimethylhexan-3-one showed the formation of various carboxylic acids resulting from the cleavage of the C-C bonds adjacent to the carbonyl group, including isobutyric acid and propionic acid. doubtnut.com This supports the likelihood of similar cleavage patterns for this compound.
Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation offers a different oxidative pathway where a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), is used to convert the ketone into an ester. sci-hub.senih.gov In the case of this compound, there are two possible migration products:
Migration of the tert-butyl group, leading to the formation of tert-butyl 4-phenylbutanoate.
Migration of the 3-phenylpropyl group, resulting in the formation of 3-phenylpropyl pivaloate.
The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. In this case, the tertiary alkyl (tert-butyl) group has a higher migratory aptitude than the primary alkyl (3-phenylpropyl) group. Therefore, the major product is expected to be tert-butyl 4-phenylbutanoate.
Computational and Theoretical Investigations of 2,2 Dimethyl 6 Phenylhexan 3 One
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and energetic properties of molecules. For a flexible molecule such as 2,2-Dimethyl-6-phenylhexan-3-one, which features a bulky tert-butyl group, a rotatable phenylalkyl chain, and a central ketone functional group, these calculations are crucial for identifying the most stable arrangements (conformers) and the energy barriers between them.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the ground state geometry of molecules. This approach is favored for its balance of accuracy and computational cost. A DFT study on this compound would involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.
The process would calculate the electron density to determine the forces on each atom until a configuration is reached where these forces are minimized. Such calculations would yield key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, the study would define the precise geometry around the sp2-hybridized carbonyl carbon and the sp3-hybridized carbons of the tert-butyl group and the hexan chain. While specific DFT-calculated geometries for this molecule are not published, studies on similar α-substituted ketones provide a framework for what to expect. cdnsciencepub.com
Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this compound.)
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.22 Å | Typical double bond length for a ketone. |
| C-C(tert-butyl) Bond Length | ~1.54 Å | Standard single bond length for sp2-sp3 carbon. |
| C-C(ethyl) Bond Length | ~1.53 Å | Standard single bond length for sp2-sp3 carbon. |
| O=C-C Angle | ~120° | Reflects the sp2 hybridization of the carbonyl carbon. |
| Dihedral Angle (C-CO-CC-C) | Variable | This angle would be a key variable in conformational analysis. |
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy surface, or energy landscape, that describes the energy of the molecule as a function of its geometry. acs.org
The key rotational bonds for this molecule include the bond between the carbonyl group and the adjacent methylene (B1212753) group, and the bonds within the phenylpropyl side chain. The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the preferred conformations by limiting rotation to avoid clashes with the rest of the molecule. Similarly, the phenyl group's orientation relative to the alkyl chain is a critical factor. Computational methods can systematically rotate these bonds and calculate the corresponding energy to build an energy landscape, identifying energy minima (stable conformers) and transition states (energy barriers to rotation). Studies on other phenyl-substituted ketones have shown that non-coplanar arrangements of the aryl ketone moiety are often preferred to minimize steric strain. researchgate.net
For a molecule with several rotatable bonds, systematically exploring all possible conformations can be computationally intensive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to sample a wider range of conformational space. MM methods use force fields—sets of parameters and potential energy functions—to calculate the energy of a given conformation.
Molecular Dynamics (MD) simulations extend this by using the forces calculated by MM to simulate the atomic motions of the molecule over time. An MD simulation of this compound would show how the molecule flexes, bends, and rotates at a given temperature, providing a dynamic view of its conformational preferences. This technique is particularly useful for understanding how the molecule behaves in different environments, such as in a solvent, and for ensuring a thorough exploration of the conformational landscape.
Electronic Structure Analysis of this compound
Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing how electrons are distributed within the molecule and the nature of the molecular orbitals, especially the frontier orbitals.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn
For this compound, the HOMO would likely be associated with the non-bonding lone pair electrons on the carbonyl oxygen. cureffi.orglibretexts.org This orbital is the site of nucleophilicity or basicity; the molecule would react as a base or nucleophile by donating electrons from this orbital. youtube.com The LUMO, conversely, is the π* (antibonding) orbital of the C=O double bond. cureffi.orglibretexts.org This orbital is primarily localized on the carbonyl carbon, making it the electrophilic site. libretexts.org A nucleophile would attack the molecule by donating electrons into this LUMO, leading to the breaking of the C=O π bond. cureffi.orglibretexts.org
Table 2: Frontier Orbitals of this compound (Conceptual)
| Orbital | Primary Location | Chemical Role | Reactivity Implication |
| HOMO | Oxygen (non-bonding n-orbital) | Nucleophilic / Basic Site | Site of protonation or reaction with electrophiles. youtube.com |
| LUMO | Carbonyl Carbon (π* orbital) | Electrophilic Site | Site of attack by nucleophiles. cureffi.orglibretexts.org |
The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The distribution of electron density within this compound is uneven due to the presence of the electronegative oxygen atom. The carbonyl group is highly polarized, with the oxygen atom bearing a partial negative charge (δ-) and the carbonyl carbon a partial positive charge (δ+). cureffi.org This polarization is a dominant feature of the molecule's electronic landscape.
Computational methods can quantify this charge distribution by calculating atomic partial charges. This analysis would confirm the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen. Furthermore, an analysis of the bonding characteristics, such as bond order, would formally describe the single, double, and aromatic bonds within the molecule's structure.
Spectroscopic Parameter Prediction via Computational Methodsnih.govresearchgate.net
Computational quantum chemistry offers powerful tools for the prediction of spectroscopic parameters, serving as a valuable aid in structural elucidation and the interpretation of experimental data.
DFT-GIAO NMR Chemical Shift Calculationsnih.govimist.ma
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining molecular structure. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used in these calculations, as it effectively addresses the issue of gauge-dependence, providing reliable results that correlate well with experimental data. nih.govimist.maresearchgate.net
The process involves optimizing the molecular geometry of this compound at a suitable level of theory (e.g., using the B3LYP functional with a basis set like 6-31G(d)) and then performing a GIAO-NMR calculation on the optimized structure. The resulting absolute shielding tensors are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. imist.ma
For this compound, predicted ¹H and ¹³C NMR chemical shifts can be calculated. While experimental validation is pending, theoretical values provide a strong basis for initial spectral assignment. The predicted shifts are based on the unique electronic environment of each nucleus in the molecule's three-dimensional structure.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical chemical shifts for the given functional groups. Precise values are obtained via DFT-GIAO calculation.)
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl (C=O) | ~215 | - | - |
| Quaternary C(CH₃)₃ | ~45 | - | - |
| C(CH₃)₃ | ~26 | 9H, singlet | ~1.1 |
| -CH₂- (alpha to C=O) | ~38 | 2H, triplet | ~2.7 |
| -CH₂- (beta to C=O) | ~25 | 2H, quintet | ~1.8 |
| -CH₂- (gamma to C=O) | ~36 | 2H, triplet | ~2.6 |
| Phenyl C (ipso) | ~142 | - | - |
| Phenyl C (ortho) | ~128 | 2H, doublet | ~7.2 |
| Phenyl C (meta) | ~128 | 2H, triplet | ~7.3 |
| Phenyl C (para) | ~126 | 1H, triplet | ~7.2 |
Vibrational Frequency Predictions for Infrared and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational methods, particularly DFT, can calculate the vibrational frequencies and intensities of a molecule with a high degree of accuracy. researchgate.net These calculations involve finding the stationary points on the potential energy surface and then computing the second derivatives of the energy with respect to the atomic coordinates to obtain the force constants and, subsequently, the vibrational frequencies. acs.org
For this compound, the most prominent vibrational modes can be predicted. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental anharmonic frequencies. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are illustrative frequency ranges. Precise values are obtained via computational frequency analysis.)
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | Ketone | 1710 - 1725 | Strong (IR) |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -C(CH₃)₃ | 2850 - 3000 | Strong |
| C=C Stretch (in-ring) | Phenyl Ring | 1450 - 1600 | Medium to Weak |
| C-H Bend | Aliphatic | 1365 - 1470 | Medium |
Computational Prediction of Optical Properties (if applicable to chiral analogues)
The structure of this compound is achiral. However, if a chiral analogue were to be synthesized—for instance, by introducing a substituent at the C-4 or C-5 position to create a stereocenter—computational chemistry could be employed to predict its optical properties. Methods such as Time-Dependent DFT (TD-DFT) can calculate the electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. These predicted spectra are invaluable for determining the absolute configuration of a chiral molecule by comparing the computed spectrum of a specific enantiomer (e.g., the R or S configuration) with the experimental spectrum.
Reaction Mechanism Modeling using Computational Chemistrynih.govnih.gov
The synthesis of α-aryl ketones like this compound is commonly achieved via palladium-catalyzed α-arylation of a ketone enolate. organic-chemistry.orgnih.gov Computational chemistry provides a molecular-level understanding of the complex catalytic cycle, allowing for the elucidation of reaction pathways and the identification of factors controlling reactivity and selectivity. nih.govnih.gov The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, corresponding to the saddle point on a potential energy surface. wikipedia.orglibretexts.org Computational methods allow for the precise location and characterization of these fleeting structures. By analyzing the geometry, energy, and vibrational frequencies of a transition state (which has exactly one imaginary frequency corresponding to the reaction coordinate), chemists can gain deep insight into the bond-forming and bond-breaking processes. chemrxiv.org
In the palladium-catalyzed synthesis of this compound from a precursor like 3,3-dimethylbutan-2-one (pinacolone) and (4-bromobutyl)benzene, the C-C bond-forming reductive elimination step is often rate-determining. nih.gov The transition state for this step would involve a five-coordinate palladium center where the α-carbon of the ketone enolate and the ipso-carbon of the aryl group are in close proximity, poised to form the new C-C bond. The steric bulk of the t-butyl group and the phosphine (B1218219) ligands on the palladium catalyst significantly influence the geometry and energy of this transition state. organic-chemistry.org
Reaction Pathway Elucidation and Energy Barriers
For the α-arylation to form this compound, DFT calculations can model the entire catalytic cycle:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., (4-bromobutyl)benzene) to form a Pd(II) intermediate.
Transmetalation: The ketone enolate (formed from pinacolone (B1678379) and a base) displaces the halide on the Pd(II) complex. nih.gov This step can proceed through different pathways depending on the nature of the enolate (e.g., lithium vs. zinc enolate). organic-chemistry.org
Reductive Elimination: The aryl and enolate groups on the Pd(II) complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. acs.org
Computational studies on analogous systems provide a basis for estimating the energy barriers for this specific reaction.
Table 3: Illustrative Calculated Energy Barriers for the Catalytic Cycle (Note: Values are hypothetical but representative for a typical Pd-catalyzed α-arylation of a ketone, based on published computational studies.)
| Reaction Step | Description | Illustrative Free Energy Barrier (ΔG‡, kcal/mol) |
| Oxidative Addition | Pd(0) + Ar-X → Ar-Pd(II)-X | ~15 - 20 |
| Transmetalation | Ar-Pd(II)-X + Enolate⁻ → Ar-Pd(II)-Enolate | ~5 - 15 |
| Reductive Elimination | Ar-Pd(II)-Enolate → Product + Pd(0) | ~20 - 25 |
These computational investigations are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the origins of selectivity in complex organic transformations. acs.org
Advanced Analytical Methodologies for the Characterization and Quantification of 2,2 Dimethyl 6 Phenylhexan 3 One
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in 2,2-dimethyl-6-phenylhexan-3-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural analysis of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is predicted to exhibit several distinct signals. The nine protons of the tert-butyl group ((CH₃)₃C-) are expected to appear as a sharp singlet, typically in the upfield region around 1.0-1.3 ppm, due to their chemical equivalence and lack of adjacent protons for coupling. The protons of the phenyl group (-C₆H₅) will produce signals in the aromatic region, generally between 7.1 and 7.4 ppm. The methylene (B1212753) protons (-CH₂-) in the aliphatic chain will present as multiplets due to spin-spin coupling with neighboring protons. Specifically, the -CH₂- group adjacent to the phenyl ring and the -CH₂- group adjacent to the carbonyl group will have characteristic chemical shifts and coupling patterns that are invaluable for confirming the connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is a key diagnostic peak, expected to appear significantly downfield, typically in the range of 200-220 ppm. The quaternary carbon of the tert-butyl group will also be readily identifiable. The carbons of the phenyl ring will resonate in the aromatic region (approximately 125-140 ppm), while the aliphatic carbons of the hexanone chain will appear at higher field strengths.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY experiments reveal proton-proton coupling correlations, helping to trace the connectivity of the aliphatic chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). These advanced techniques are instrumental in confirming the precise molecular structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₃C- | ~1.1 (s, 9H) | ~26 |
| C(CH₃)₃ | - | ~44 |
| -C(=O)- | - | ~213 |
| -CH₂-C(=O) | ~2.5 (t) | ~40 |
| -CH₂-CH₂-C(=O) | ~1.7 (m) | ~24 |
| Ph-CH₂- | ~2.6 (t) | ~36 |
| Phenyl C-1 | - | ~142 |
| Phenyl C-2,6 | ~7.2-7.3 (d) | ~128 |
| Phenyl C-3,5 | ~7.2-7.3 (t) | ~128 |
| Phenyl C-4 | ~7.1-7.2 (t) | ~126 |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet, d = doublet.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a ketone, typically appearing in the region of 1700-1725 cm⁻¹. The presence of the phenyl group gives rise to several weaker absorptions, including C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and C=C stretching vibrations within the ring (in the 1450-1600 cm⁻¹ region). C-H stretching and bending vibrations from the aliphatic portions of the molecule will also be present at lower frequencies.
Raman Spectroscopy: Raman spectroscopy can provide additional structural information. While the carbonyl stretch is also observable in the Raman spectrum, it is typically weaker than in the IR spectrum. Conversely, the symmetric vibrations of the phenyl ring often produce strong signals in the Raman spectrum, providing a clear indication of the aromatic moiety.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C=O (Ketone) | Stretch | 1700-1725 | Strong |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850-3000 | Medium-Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (GC-MS, HRMS, ESI-Q-TOF)
Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is 204.31 g/mol . chemscene.com
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a common technique used in GC-MS, which typically results in the formation of a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The high-energy nature of EI also induces characteristic fragmentation of the molecule. For this compound, key fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to the loss of the tert-butyl group (a loss of 57 Da) or cleavage to form a benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91). youtube.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the molecular formula C₁₄H₂₀O.
Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF): ESI is a softer ionization technique than EI, often resulting in a more abundant protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight. The Q-TOF analyzer allows for accurate mass measurements and the ability to perform tandem mass spectrometry (MS/MS) experiments. In MS/MS, the parent ion is isolated and then fragmented to provide further structural information.
Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Significance |
| 204 | [C₁₄H₂₀O]⁺ | Molecular Ion (M⁺) |
| 147 | [M - C₄H₉]⁺ | Loss of tert-butyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction byproducts or impurities, and for quantifying its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development
Gas Chromatography (GC): Given its likely volatility, GC is a highly suitable technique for the analysis of this compound. Method development would involve selecting an appropriate capillary column, typically with a non-polar or mid-polar stationary phase, to achieve good separation. The oven temperature program would be optimized to ensure a reasonable retention time and sharp peaks. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to hydrocarbons.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be applied, particularly for non-volatile impurities or for preparative scale purification. For this compound, a reversed-phase HPLC method would likely be effective. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector would be suitable for detection, as the phenyl group provides a chromophore that absorbs UV light. The mobile phase composition, flow rate, and column temperature would be optimized to achieve baseline separation of the target compound from any impurities.
Chiral Chromatography for Enantiomeric Purity Analysis (if chiral synthesis is explored)
The structure of this compound (Ph-CH₂-CH₂-CH₂-C(=O)-C(CH₃)₃) is achiral, meaning it does not have a non-superimposable mirror image and does not exist as enantiomers. No stereocenter is present in the molecule. Therefore, the analysis of enantiomeric purity via chiral chromatography is not applicable to this specific compound. Chiral chromatography is a powerful technique used to separate enantiomers of chiral molecules, but it is only relevant when a compound can exist in distinct stereoisomeric forms. libretexts.orgnih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. chemistryhall.comkhanacademy.org In the synthesis of this compound, for instance via a Friedel-Crafts acylation or a Grignard-type reaction followed by oxidation, TLC can be used to track the consumption of starting materials and the formation of the product. quora.comchemistryconnected.combartleby.com
A typical TLC analysis involves spotting the reaction mixture alongside the starting material(s) on a silica (B1680970) gel plate. rochester.edulibretexts.org The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. chemistryhall.com For this compound, a non-polar solvent system like hexane (B92381):ethyl acetate (B1210297) or hexane:acetone would likely be effective. oregonstate.edu
The progress of the reaction is visualized, often under UV light due to the phenyl group, or by using a chemical stain. rochester.eduyoutube.com A complete reaction is indicated by the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.
Table 1: Example of TLC Monitoring for the Synthesis of this compound
| Lane | Sample | Rf Value | Observation |
| 1 | Starting Material (e.g., 4-phenylbutyryl chloride) | 0.55 | Visible spot corresponding to the starting material. |
| 2 | Co-spot (Starting Material + Reaction Mixture) | 0.55, 0.40 | Two spots are visible, confirming the identity of the remaining starting material and the new product. |
| 3 | Reaction Mixture (t = 2 hours) | 0.40 | A prominent new spot appears (product), and the starting material spot is no longer visible, indicating the reaction is complete. |
This table is a representative example. Rf values are dependent on the specific TLC plate and mobile phase used.
Quantitative Analytical Methods for this compound in Complex Mixtures
Spectrophotometric Techniques for Concentration Determination
UV-Visible spectrophotometry can be employed for the quantification of this compound. The presence of the phenyl group results in UV absorbance, typically with a maximum wavelength (λmax) around 260-270 nm, although this is a relatively weak n→π* transition for the carbonyl group. masterorganicchemistry.com The conjugated system of the aromatic ring, however, provides a stronger absorbance that can be used for quantification if the sample matrix is simple and free of other UV-absorbing compounds. researchgate.net
A more robust and selective method involves chemical derivatization to produce a highly colored compound. A classic example for ketones is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in an acidic medium. tandfonline.commt.com This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is an intensely colored compound. In an alkaline solution, this derivative forms a quinoidal ion that has a strong absorbance in the visible region, often measured around 480 nm. tandfonline.comegyankosh.ac.in
The concentration is determined by creating a calibration curve based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A series of standard solutions of known concentration are prepared, derivatized, and their absorbances are measured to construct the curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. egyankosh.ac.in
Table 2: Representative Data for a Spectrophotometric Calibration Curve of a this compound Derivative
| Standard Concentration (µg/mL) | Absorbance at 480 nm |
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.561 |
| 7.5 | 0.842 |
| 10.0 | 1.123 |
| Unknown Sample | 0.615 |
From this data, a linear regression analysis would be performed to determine the concentration of the unknown sample.
Chromatographic Quantification with Internal Standards
For accurate and precise quantification in complex mixtures, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with an internal standard are preferred. oup.comnih.govresearchgate.net The internal standard (IS) method improves precision by correcting for variations in injection volume, detector response, and sample workup. mtoz-biolabs.comrichmond.edu
An internal standard is a compound of known concentration that is added to all standards and samples. richmond.edu The ideal IS is chemically similar to the analyte but is well-resolved from it and any other components in the chromatogram. mtoz-biolabs.com For the GC analysis of this compound, a suitable IS could be a homologous ketone like 2,2-dimethyl-7-phenylheptan-3-one or an aromatic compound with a similar boiling point and detector response that is not present in the sample.
Quantification is achieved by creating a calibration curve that plots the ratio of the analyte peak area to the IS peak area against the ratio of the analyte concentration to the IS concentration. mtoz-biolabs.comresearchgate.net The response factor (RF) relating the two can be calculated and used to determine the concentration of the analyte in the unknown sample. researchgate.net GC-Mass Spectrometry (GC-MS) can provide even greater selectivity and confident identification. oup.comnih.gov
Table 3: Example Data for GC Quantification with an Internal Standard
| Sample | Analyte Conc. (mg/L) | IS Conc. (mg/L) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration Ratio (Analyte/IS) |
| Standard 1 | 10 | 50 | 25,100 | 124,800 | 0.201 | 0.2 |
| Standard 2 | 25 | 50 | 63,200 | 125,500 | 0.504 | 0.5 |
| Standard 3 | 50 | 50 | 125,900 | 125,100 | 1.006 | 1.0 |
| Standard 4 | 100 | 50 | 252,100 | 124,950 | 2.018 | 2.0 |
| Unknown | ? | 50 | 95,450 | 125,300 | 0.762 | - |
The concentration of the unknown is calculated using the calibration curve generated from the standards.
Potential Applications of 2,2 Dimethyl 6 Phenylhexan 3 One in Chemical Synthesis and Materials Science
A Versatile Building Block in Organic Synthesis
The strategic placement of functional groups in 2,2-Dimethyl-6-phenylhexan-3-one positions it as a potentially valuable intermediate in the synthesis of more complex molecules.
A Precursor for Crafting Intricate Molecular Architectures
While specific, documented examples of this compound serving as a direct precursor for the construction of more complex organic molecules are not extensively reported in publicly available scientific literature, its structure inherently suggests such a role. The ketone functionality is a cornerstone of organic synthesis, allowing for a multitude of transformations.
For instance, the carbonyl group can undergo nucleophilic addition reactions, Grignard reactions, Wittig reactions, and reductions to introduce new functional groups and build carbon-carbon bonds. The phenyl group at the terminus of the hexyl chain also offers a site for various aromatic substitution reactions, further expanding its synthetic utility. The steric bulk of the t-butyl group could be exploited to direct reactions to other parts of the molecule or to create specific stereochemical outcomes.
A Potential Component in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Ketones are well-established starting materials for the synthesis of a wide array of heterocycles. Although direct evidence of this compound being used as a building block in heterocyclic synthesis is scarce in the literature, its chemical nature makes it a plausible candidate for such applications.
For example, it could potentially participate in condensation reactions with dinucleophiles, such as hydrazines or hydroxylamine (B1172632), to form five- or six-membered heterocyclic rings. The presence of the long phenylalkyl chain could impart unique solubility or biological activity to the resulting heterocyclic systems.
A Model for Exploring Fundamental Chemical Principles
The unique structural features of this compound make it an interesting subject for fundamental studies in physical organic chemistry.
Probing Reaction Mechanisms of the Ketone Functional Group
The sterically hindered environment around the carbonyl group in this compound provides an excellent platform for investigating the mechanisms of ketone reactions. The bulky tert-butyl group can influence the rate and selectivity of reactions, offering insights into the steric and electronic effects that govern chemical transformations.
Studying the kinetics and thermodynamics of reactions such as enolate formation, aldol (B89426) condensations, and reductions with this ketone could provide valuable data for understanding how steric hindrance impacts the transition states and intermediates of these fundamental organic reactions.
A Benchmark for Comparative Studies with Structurally Related Ketones
Comparative studies of this compound with other ketones that possess different steric and electronic properties can illuminate the structure-reactivity relationships of this important functional group. By comparing its reactivity to less hindered ketones or ketones with different substitution patterns on the phenyl ring, researchers can systematically probe the factors that control reaction outcomes.
Such studies are crucial for developing predictive models of chemical reactivity and for the rational design of new synthetic methodologies.
Advanced Materials and Polymer Science
The potential application of this compound in materials science, particularly in the development of polymers and advanced materials, is an area ripe for exploration. The combination of a reactive ketone group and a nonpolar phenylalkyl chain suggests possibilities for its incorporation into polymer backbones or as a pendant group to modify polymer properties.
For example, the ketone functionality could be used as a site for cross-linking polymer chains, leading to the formation of thermosetting materials with potentially enhanced thermal stability or mechanical properties. The long hydrocarbon chain with a terminal phenyl group could also influence the morphology and surface properties of polymers, potentially leading to materials with tailored hydrophobicity or compatibility with other materials. However, specific research demonstrating these applications is not yet prevalent.
Potential as a Monomer or Cross-linking Agent
The utility of a molecule as a monomer or cross-linking agent is fundamentally dictated by its reactive functional groups. numberanalytics.comnih.gov In the case of this compound, the carbonyl (keto) group is the primary site for potential chemical transformations that could lead to polymerization or cross-linking.
The reactivity of the ketone's carbonyl group makes it a candidate for various polymerization reactions. numberanalytics.com Although ketones are generally less reactive than aldehydes, their reactions are well-established in organic synthesis. quora.comacs.org For instance, the carbonyl group can undergo nucleophilic addition reactions, which could be exploited to incorporate the molecule into a polymer chain. quora.com
Furthermore, the structure of this compound allows for chemical modification to introduce polymerizable or cross-linking functionalities. A notable example from the literature is the synthesis of 6-(tert-butylperoxy)-2,2-dimethyl-6-phenylhexan-3-one. uni-koeln.de Peroxides are widely used as initiators for free-radical polymerization and as cross-linking agents for various polymers. ambeed.com The introduction of a peroxy group onto the molecule transforms it into a potential cross-linking agent that could be used to cure polymer resins, enhancing their mechanical strength and thermal stability. ambeed.com
Cross-linking is a critical process in polymer chemistry that converts linear polymer chains into a three-dimensional network, significantly improving material properties. nih.govresearchgate.net The bifunctional nature of a modified this compound, containing for example a peroxide group, would allow it to bridge polymer chains.
Integration into Functional Polymers or Composites
The presence of the aromatic phenyl group can enhance the thermal stability and mechanical strength of a polymer. numberanalytics.comnumberanalytics.com Aromatic polyetherketones (PEEK), for example, are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. numberanalytics.com While this compound is not a direct monomer for PEEK, its integration into other polymer systems could introduce some of these desirable properties.
In the context of composite materials, derivatives of this compound could act as compatibilizers or adhesion promoters at the interface between an organic polymer matrix and inorganic fillers. The phenyl group might interact favorably with certain filler surfaces, while the aliphatic portion remains compatible with the polymer matrix.
While the direct polymerization of this compound has not been extensively reported, its structural attributes and the demonstrated ability to be functionalized into reactive species underscore its potential as a valuable component in the design of new polymers and composite materials with tailored properties. numberanalytics.comnih.gov Further research into the reactivity of its ketone group and the development of synthetic routes to polymerizable derivatives are necessary to fully realize its potential in materials science.
Synthesis and Reactivity of Derivatives and Analogues of 2,2 Dimethyl 6 Phenylhexan 3 One
Structural Modifications at the Ketone Functionality
The carbonyl group of 2,2-dimethyl-6-phenylhexan-3-one is a prime site for chemical modification, allowing for the synthesis of a range of derivatives. Common transformations of the ketone functionality include reduction to the corresponding alcohol, conversion to oximes, and the formation of new carbon-carbon bonds via reactions such as the Grignard and Wittig reactions.
Reduction to Alcohols: The reduction of the sterically hindered ketone in this compound to its corresponding secondary alcohol, 2,2-dimethyl-6-phenylhexan-3-ol, can be achieved using various reducing agents. Due to the steric hindrance posed by the tert-butyl group, harsher reducing agents or specific catalytic systems may be required for efficient conversion. wikipedia.org Common reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov For sterically hindered ketones, catalytic hydrogenation at high temperatures and pressures can also be employed. nih.gov The stereoselectivity of such reductions is of significant interest, often leading to the formation of diastereomers if a new chiral center is created. acs.orgorganic-chemistry.org
Formation of Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, this compound oxime. This reaction is a classic method for the characterization and protection of carbonyl compounds. libretexts.org The synthesis of oximes can be carried out under various conditions, including classical methods involving refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride and a base like pyridine (B92270). libretexts.org More environmentally friendly, solvent-free methods using catalysts like Bi₂O₃ under grinding conditions have also been developed for a broad spectrum of aldehydes and ketones. libretexts.org
| Reaction | Reagents and Conditions | Product Type | Representative Yield (%) |
| Reduction | NaBH₄, Methanol (B129727) | Secondary Alcohol | ~90 |
| Oximation | NH₂OH·HCl, Pyridine, Ethanol (B145695), Reflux | Oxime | 85-95 |
| Grignard Reaction | R-MgBr, Diethyl ether, then H₃O⁺ | Tertiary Alcohol | 70-85 |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 60-80 |
Yields are representative for sterically hindered phenylalkyl ketones and may vary for this compound.
Derivatization of the Phenyl Ring and Alkyl Chain
Modifications to the phenyl ring and the alkyl chain of this compound allow for the synthesis of a diverse array of analogues with potentially altered chemical and physical properties.
Phenyl Ring Derivatization: The aromatic phenyl ring can be functionalized through electrophilic aromatic substitution reactions. For instance, halogenation can introduce chloro, bromo, or iodo substituents onto the ring. youtube.com The position of substitution (ortho, meta, or para) is directed by the existing alkyl ketone substituent. Bromination of phenylalkyl ketones can be achieved using bromine in acetic acid, and in some cases, a Lewis acid catalyst like FeBr₃ may not be necessary if the ring is sufficiently activated. youtube.comgoogle.com Friedel-Crafts acylation or alkylation can also be employed to introduce new acyl or alkyl groups to the phenyl ring, though the conditions must be carefully controlled to avoid side reactions. dicp.ac.cn
Alkyl Chain Derivatization: The alkyl chain of this compound offers several positions for modification. The α-hydrogens, adjacent to the carbonyl group, are acidic and can be removed by a strong base to form an enolate, which can then be alkylated with an alkyl halide. libretexts.orgyoutube.com For unsymmetrical ketones, the regioselectivity of this alkylation (at the more or less substituted α-carbon) can be controlled by the choice of base and reaction conditions. libretexts.orgnih.gov For a sterically hindered ketone like this compound, deprotonation and subsequent alkylation would likely occur at the less hindered α'-position (C4).
| Reaction Type | Reagents and Conditions | Product Type |
| Phenyl Ring Bromination | Br₂, Acetic Acid | Bromo-substituted phenyl ketone |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted phenyl ketone |
| α-Alkylation | 1. LDA, THF, -78°C; 2. R-X | α-Alkyl substituted ketone |
These are general methods applicable to phenylalkyl ketones.
Exploration of Stereoisomeric and Enantiomeric Analogues
The presence of a chiral center or the potential to create one during synthesis makes the exploration of stereoisomeric and enantiomeric analogues of this compound a significant area of research.
The reduction of the ketone functionality, as mentioned earlier, can lead to the formation of a new stereocenter at the C3 position, resulting in a pair of enantiomers of 2,2-dimethyl-6-phenylhexan-3-ol. The stereoselective reduction of ketones, particularly bulky ones, is a well-studied field, with various methods available to favor the formation of one enantiomer over the other. wikipedia.orgacs.org These methods often employ chiral reducing agents or catalysts, such as those derived from chiral amino alcohols (e.g., the Corey-Bakshi-Shibata catalyst) or enzymes like alcohol dehydrogenases (ADHs). acs.orgwordpress.com The stereochemical outcome of these reactions is often dictated by the steric bulk of the substituents around the carbonyl group. acs.org
Furthermore, the synthesis of analogues with additional chiral centers can lead to diastereomers. For example, if a chiral center is introduced into the alkyl chain or on the phenyl ring, the resulting molecule will have multiple stereoisomers. The synthesis and separation of these stereoisomers are crucial for understanding their distinct properties.
Comparative Studies of Reactivity and Stability among Derivatives
The structural modifications described above can have a significant impact on the reactivity and stability of the resulting derivatives. Comparative studies among these analogues provide valuable insights into structure-activity relationships.
Reactivity: The reactivity of the ketone functionality is influenced by both electronic and steric factors. The introduction of electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. The steric hindrance provided by the tert-butyl group already makes the ketone in the parent compound less reactive than less hindered ketones. google.com Further increasing the steric bulk near the carbonyl group, for example, through α-alkylation, would be expected to further decrease its reactivity towards nucleophiles.
Stability: The stability of the derivatives can also be affected by structural changes. For instance, the introduction of bulky groups can increase the thermal stability of the molecule. The stability towards oxidation or reduction is also altered. While aldehydes are easily oxidized, ketones are generally more resistant to oxidation, requiring strong oxidizing agents for cleavage of carbon-carbon bonds. The derivatives of this compound are expected to retain this general stability of ketones.
| Derivative | Modification | Expected Relative Reactivity of Ketone |
| 2,2-Dimethyl-6-(4-nitrophenyl)hexan-3-one | Electron-withdrawing group on phenyl ring | Increased |
| 2,2-Dimethyl-6-(4-methoxyphenyl)hexan-3-one | Electron-donating group on phenyl ring | Decreased |
| 2,2,4-Trimethyl-6-phenylhexan-3-one | Alkylation at α'-position | Slightly Decreased |
Predictions are based on general principles of organic chemistry.
Future Research Directions and Emerging Paradigms for 2,2 Dimethyl 6 Phenylhexan 3 One Studies
Integration with Flow Chemistry and Continuous Processing
The shift from batch to continuous flow manufacturing offers substantial advantages for the synthesis of 2,2-Dimethyl-6-phenylhexan-3-one, including improved safety, consistency, and scalability. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orguni-muenchen.de
The synthesis of ketones and their derivatives has been successfully demonstrated in continuous flow systems. For instance, the stereoselective reduction of ketones using immobilized enzymes in a packed-bed reactor has shown excellent operational stability, a concept that could be adapted for the chiral reduction of this compound to its corresponding alcohol. researchgate.net Furthermore, multi-step syntheses of complex molecules, including chiral α-halo ketones which are essential pharmaceutical building blocks, have been efficiently performed in continuous flow, highlighting the potential for streamlined production of this compound and its derivatives. acs.org The use of microreactors can intensify these processes, offering better mass and heat transfer, which is particularly beneficial for exothermic reactions. mdpi.comresearchgate.netscispace.com
Future research will likely focus on developing a fully integrated continuous flow process for this compound, from starting materials to the final purified product, potentially incorporating in-line purification and analysis.
Application of Machine Learning and AI in Synthetic Route Design
ML models can also predict reaction outcomes, including yields and side products, under various conditions. This predictive power can significantly reduce the number of experiments needed to optimize the synthesis of this compound, saving time and resources. arxiv.org For example, an AI system could be trained to predict the optimal catalyst and reaction conditions for the acylation or alkylation steps involved in its synthesis. The integration of AI with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of reaction conditions for this and other complex ketones.
A hybrid approach, combining the computational power of AI with the expert knowledge of chemists, is proving to be particularly effective in navigating the complexities of organic synthesis. synthiaonline.comnih.gov
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. For the production of this compound, this involves exploring the use of renewable feedstocks, safer solvents, and more energy-efficient processes.
One promising avenue is the use of biomass-derived starting materials. For instance, lignin, a major component of lignocellulosic biomass, can be a source of aromatic compounds that could be transformed into the phenyl group of this compound. nih.govresearchgate.net Research has shown that aromatic ethers from biomass can be catalytically converted to cyclohexanone (B45756) and its derivatives, opening a potential sustainable route to precursors of the target molecule. nih.govresearchgate.net Additionally, methyl ketones are being investigated as potential biofuels derived from renewable resources, indicating a broader trend towards sustainable ketone production. rsc.org
Advanced Catalyst Development for Efficient Transformations
The development of highly efficient and selective catalysts is crucial for improving the synthesis of sterically hindered ketones like this compound. The presence of the bulky tert-butyl group near the carbonyl function presents a significant synthetic challenge.
Recent advances in catalysis offer potential solutions. For example, palladium-catalyzed decarboxylative protonation has been used for the asymmetric synthesis of tertiary α-aryl cyclopentanones and cyclohexanones with high enantioselectivity. acs.org This methodology could be adapted for the synthesis of chiral derivatives of this compound. Furthermore, the Corey–Bakshi–Shibata (CBS) reagent is a well-established catalyst for the enantioselective reduction of prochiral ketones, including sterically hindered ones, to their corresponding chiral alcohols. wordpress.com
The development of novel catalysts for the construction of all-carbon quaternary centers is also highly relevant. nih.govbeilstein-journals.orgchemrxiv.org Methods involving titanacyclobutane intermediates have shown promise in constructing such centers from ketones. chemrxiv.org Future research will focus on designing catalysts that can efficiently mediate the key bond-forming reactions in the synthesis of this compound, with a focus on achieving high yields and stereoselectivity.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry and molecular modeling are invaluable tools for designing novel derivatives of this compound with potentially enhanced biological or material properties. nih.gov By using techniques like quantum chemical methods, molecular docking, and molecular dynamics simulations, it is possible to predict the properties and interactions of new molecules before they are synthesized in the lab. nih.govresearchgate.net
For example, in silico screening could be used to design derivatives with improved binding affinity to a specific biological target. This approach has been successfully applied to design novel ketonic derivatives as potential inhibitors for breast cancer. nih.gov Similarly, computational methods can be used to predict the drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of new compounds, helping to prioritize the most promising candidates for synthesis. nih.gov
Generative AI methods are also being developed to design entirely new enzymes and catalysts with tailored activities. biorxiv.org Such approaches could be used to create biocatalysts specifically for the synthesis or modification of this compound and its analogs. nih.gov
Exploration of Mechanochemical Synthesis
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. nih.gov These reactions are often performed in the absence of bulk solvents, reducing waste and simplifying purification.
The synthesis of various ketones via mechanochemical methods has been reported. For example, difluoromethyl enol ethers have been synthesized from ketones under solvent-free conditions at room temperature. nih.gov This demonstrates the potential of mechanochemistry for modifying the structure of this compound.
Future work in this area could focus on developing a mechanochemical route for the entire synthesis of this compound. This would involve exploring the feasibility of each reaction step under ball-milling or other mechanochemical conditions, potentially leading to a more environmentally friendly and scalable production process.
Q & A
Q. How can the synthesis of 2,2-Dimethyl-6-phenylhexan-3-one be optimized for higher yield and purity?
- Methodological Answer : Optimization can involve systematic variation of reaction parameters such as catalysts (e.g., protic acids or Lewis acids), solvents (polar vs. non-polar), and temperature. For example, the Claisen-Schmidt condensation between acetophenone derivatives and ketones often requires acid/base catalysis. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios can improve yield. Purification via fractional distillation or column chromatography is critical to isolate the product from byproducts like aldol adducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the methyl groups (δ ~1.0–1.2 ppm for CH) and the ketone carbonyl (δ ~205–220 ppm in C).
- IR Spectroscopy : A strong absorption band near 1700–1750 cm confirms the ketone functional group.
- Mass Spectrometry (MS) : Molecular ion peaks ([M]) and fragmentation patterns (e.g., cleavage α to the carbonyl group) validate the molecular structure .
Q. How can researchers assess the suitability of this compound as a building block in organic synthesis?
- Methodological Answer : Evaluate its reactivity in common transformations such as:
- Nucleophilic additions (e.g., Grignard reagents attacking the ketone).
- Reductions (e.g., NaBH or LiAlH to form secondary alcohols).
- Cross-coupling reactions (e.g., Suzuki-Miyaura using the phenyl group).
Comparative studies with analogous ketones (e.g., cyclohexanone derivatives) can highlight steric or electronic effects from the dimethyl and phenyl substituents .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Triangulation of assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity).
- Purity validation : Use HPLC or GC-MS to rule out impurities influencing results.
- Structural analogs : Compare activity with derivatives to identify structure-activity relationships (SAR). Contradictions may arise from variations in cell lines, solvent systems, or concentration ranges .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Computational modeling : Density Functional Theory (DFT) calculations can map transition states and charge distribution on the ketone carbonyl.
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to differentiate between concerted or stepwise mechanisms.
- Isotopic labeling : O labeling of the carbonyl group can track oxygen exchange during hydrolysis .
Q. How can computational methods predict the compound’s interactions in catalytic systems?
- Methodological Answer :
- Molecular docking : Simulate binding affinities with enzyme active sites (e.g., cytochrome P450 for metabolic studies).
- Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes over time.
- QSPR models : Relate physicochemical properties (e.g., logP, polar surface area) to observed reactivity or toxicity .
Q. What strategies enable enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru) to induce asymmetry.
- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze one enantiomer.
- Chiral auxiliaries : Temporarily attach groups to direct stereochemistry, followed by removal .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
- UV-Vis spectroscopy : Monitor degradation products under UV light.
- Accelerated stability studies : Expose the compound to elevated temperatures/humidity and analyze via HPLC or NMR for structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
